1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

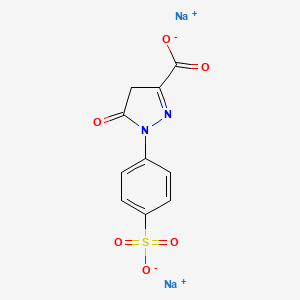

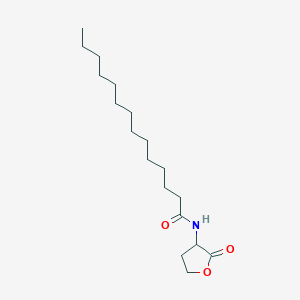

“1-(2-Methylbenzyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H19NO2 . It is also known as this compound hydrochloride .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a subject of research . An organophotocatalysed strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C14H19NO2 . The molecular weight of this compound is 269.77 .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Activity

Synthesis of Piperidine Derivatives

The reaction between glutaric anhydride and N-benzylidenebenzylamine under different conditions led to the production of substituted piperidin-2-ones, such as (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, which are anticipated to possess pharmaceutical activities. This study demonstrates the utility of piperidine derivatives in synthesizing compounds with potential biological activities (Burdzhiev & Stanoeva, 2006).

Enantioselective Benzylation

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts resulted in compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate. Such synthetic methods are valuable for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone, showcasing the significance of stereochemistry in developing therapeutic agents (Wang et al., 2018).

Chemical Transformations and Analyses

Conformational Analysis of Piperidine Analogs

Research on the stereoselective synthesis of piperidine derivatives, such as 3-hydroxypipecolic acid analogs, provides insight into the structural and conformational aspects of these molecules. This type of study aids in understanding the molecular basis of the biological activity of piperidine-based compounds, highlighting the role of stereochemistry and conformation in their pharmacological profiles (Kim et al., 2007).

Anticancer Potential of Piperidine Hybrids

The synthesis of ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents underline the therapeutic potential of piperidine derivatives. Such studies are crucial for the development of new anticancer drugs, demonstrating the versatility of piperidine scaffolds in medicinal chemistry (Rehman et al., 2018).

Mécanisme D'action

Target of Action

It’s structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.

Mode of Action

If it acts similarly to its structurally related compound, it may inhibit the uptake of gaba, thereby increasing the concentration of gaba in the synaptic cleft . This could lead to enhanced inhibitory neurotransmission.

Biochemical Pathways

If it acts as a GABA uptake inhibitor, it could affect the GABAergic pathway, leading to changes in neuronal excitability and neurotransmission .

Result of Action

If it acts as a GABA uptake inhibitor, it could potentially lead to an increase in inhibitory neurotransmission, affecting neuronal activity .

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQYQFAXHRNQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401816 | |

| Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896047-10-2 | |

| Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)

![7-(Furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B1598530.png)

![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)

![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)